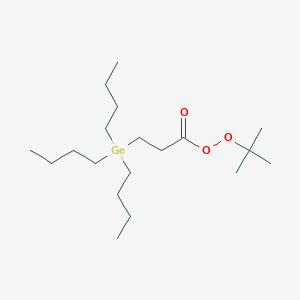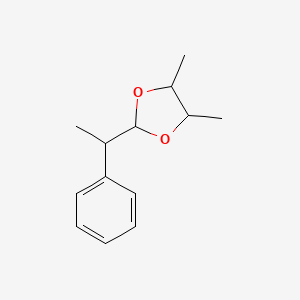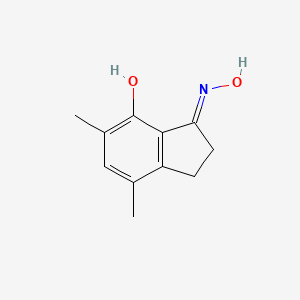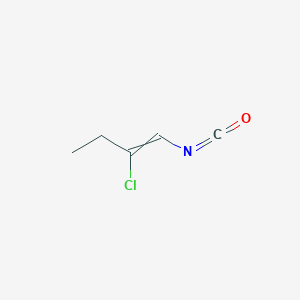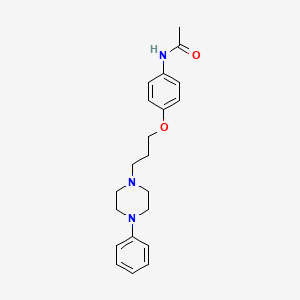
2-(4-Phenoxybutyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenoxybutyl)oxirane is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered cyclic ether structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxybutyl)oxirane can be achieved through several methods:
Epoxidation of Alkenes: One common method involves the epoxidation of 4-phenoxybutene using peroxyacids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Sulfur Ylide Method: Another method involves the reaction of sulfur ylides with 4-phenoxybutyl aldehyde to form the oxirane ring.
Halohydrin Cyclization: This method involves the formation of a halohydrin intermediate, which is then cyclized to form the oxirane ring in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale epoxidation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Peroxyacids (e.g., mCPBA), hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Diols, carbonyl compounds.
Reduction: Alcohols.
Substitution: Substituted alcohols, amines, and thiols.
Scientific Research Applications
2-(4-Phenoxybutyl)oxirane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Phenoxybutyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, where the compound can form covalent bonds with target molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
- cis-2,3-Epoxybutane (c23EB)
- trans-2,3-Epoxybutane (t23EB)
- 1,2-Epoxybutane (12EB)
- 1,2,3,4-Diepoxybutane (DEB)
- 3,3-Dimethylepoxybutane (33DMEB)
Comparison: 2-(4-Phenoxybutyl)oxirane is unique due to its phenoxybutyl group, which imparts distinct chemical properties compared to other oxirane compoundsFor example, the presence of the phenoxy group can enhance the compound’s hydrophobicity and its ability to interact with biological membranes, making it a valuable molecule in medicinal chemistry .
Properties
CAS No. |
85234-59-9 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(4-phenoxybutyl)oxirane |
InChI |
InChI=1S/C12H16O2/c1-2-6-11(7-3-1)13-9-5-4-8-12-10-14-12/h1-3,6-7,12H,4-5,8-10H2 |
InChI Key |
GRXXIEFDQZBSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


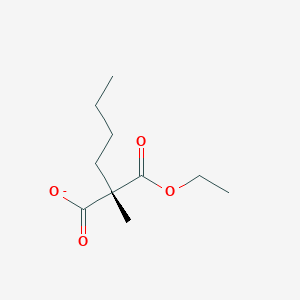
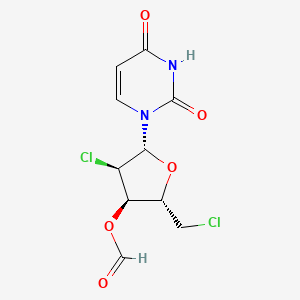
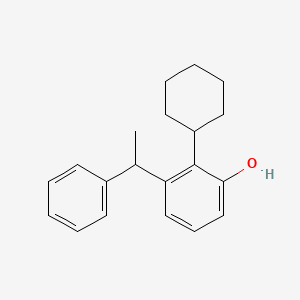

![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)
